molecular formula C4H9ClN4O B2929739 3-Dimethylaminosydnonimine hydrochloride CAS No. 16142-33-9

3-Dimethylaminosydnonimine hydrochloride

Cat. No.: B2929739
CAS No.: 16142-33-9
M. Wt: 164.59
InChI Key: ZVTSFPTZKBLNRZ-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and any distinctive odors .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility in various solvents, and reactivity with common chemicals .

Scientific Research Applications

Spectrophotometric Determination and Amide Bond Formation

3-Dimethylaminosydnonimine hydrochloride plays a crucial role in spectrophotometric determination and amide bond formation in aqueous mediums. A method utilizing flow injection analysis and spectrophotometric detection has been developed for the rapid determination of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, highlighting its importance in monitoring concentrations after specific chemical reactions, such as anhydration, esterification, and dehydration condensation processes (Seno et al., 2008).

Bioconjugation and Cell Labeling

The compound is instrumental in bioconjugation processes, particularly in the conjugation of peptides or proteins with quantum dots (QDs), facilitating superior results in cell labeling. This application underscores the compound's potential in diagnostics and drug delivery, leveraging its ability to maintain the biological activities of QDs conjugates (Shan et al., 2008).

Pharmacological Research Tool

Identified as a nonpeptidic agonist of the urotensin-II receptor, 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride serves as a promising pharmacological research tool. Its selective agonistic activity on the urotensin-II receptor, with significant selectivity and potential as a drug lead, marks its importance in therapeutic research (Croston et al., 2002).

Crosslinking in Nanotechnology

The use of 1-ethyl-3-(3-dimethylaminopropyl) carbondiimide hydrochloride as a crosslinker in nanotechnology is highlighted by its application in magnetic carbon nanotube mediated GFP plasmid delivery. Despite its benefits, the potential cytotoxicity due to remaining EDC in the nanostructure's micro-aperture presents a challenge, necessitating effective removal methods to mitigate interference in experimental outcomes (Hao et al., 2011).

Alzheimer's Disease Research

In Alzheimer's disease research, derivatives of this compound have been utilized for in vivo imaging of neurofibrillary tangles and beta-amyloid plaques, offering a noninvasive technique to monitor the development of these pathological features. This application is vital for diagnostic assessment and monitoring treatment response in Alzheimer's disease (Shoghi-Jadid et al., 2002).

Mechanism of Action

For biologically active compounds, the mechanism of action refers to its biochemical interaction that allows it to produce an effect within the body .

Safety and Hazards

This includes information on the compound’s toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) are a common source of this information .

Future Directions

This involves a discussion of the current limitations of the understanding of the compound and where future research could be directed .

Properties

IUPAC Name

5-imino-N,N-dimethyl-1-oxa-3-azonia-2-azanidacyclopent-3-en-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O/c1-7(2)8-3-4(5)9-6-8/h3,5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOQSVRDMSNIOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[N+]1=CC(=N)O[N-]1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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